molecular formula C10H12BrN3 B13150689 3-(5-Bromo-1H-indazol-3-yl)propan-1-amine

3-(5-Bromo-1H-indazol-3-yl)propan-1-amine

Cat. No.: B13150689
M. Wt: 254.13 g/mol
InChI Key: MQODYHCRRGBBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-1H-indazol-3-yl)propan-1-amine is an organic compound with the molecular formula C10H12BrN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-1H-indazol-3-yl)propan-1-amine typically involves the bromination of indazole followed by the introduction of a propylamine group. One common method starts with the bromination of 1H-indazole to form 5-bromo-1H-indazole. This intermediate is then reacted with 3-bromopropylamine under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1H-indazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-1H-indazol-3-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1H-indazol-3-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The bromine atom and the indazole moiety play crucial roles in binding to the target site, thereby modulating the activity of the target protein. The propylamine group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Amino-1H-indazol-3-yl)propan-1-amine
  • 3-(5-Chloro-1H-indazol-3-yl)propan-1-amine
  • 3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine

Uniqueness

3-(5-Bromo-1H-indazol-3-yl)propan-1-amine is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. The bromine atom also enhances the compound’s reactivity compared to its chloro or fluoro analogs .

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

3-(5-bromo-2H-indazol-3-yl)propan-1-amine

InChI

InChI=1S/C10H12BrN3/c11-7-3-4-10-8(6-7)9(13-14-10)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14)

InChI Key

MQODYHCRRGBBBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.